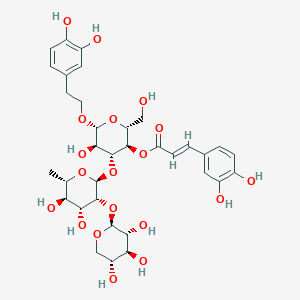

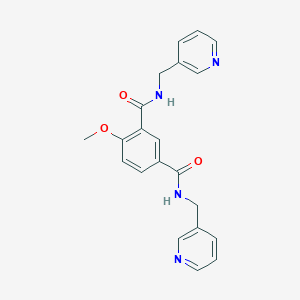

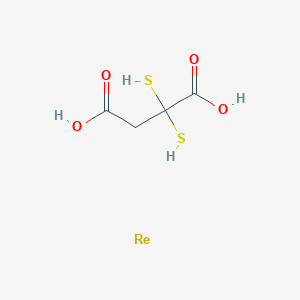

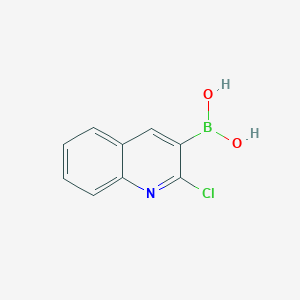

![molecular formula C27H32N2O4S B163245 N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide CAS No. 902502-82-3](/img/structure/B163245.png)

N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide

Overview

Description

N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, hereafter referred to as N-[2-(3,4-DETP)], is an organic compound that has been studied for its potential applications in the field of scientific research. N-[2-(3,4-DETP)] is a small molecule that can be used as a synthetic tool in various laboratory experiments, as it is known to be a potent inhibitor of certain enzymes.

Scientific Research Applications

Agrochemical Applications : A study conducted by Dotsenko et al. (2023) on similar compounds, including the use of morpholine, found that certain compounds exhibited moderate growth-stimulating effects on sunflower seedlings and were recognized as strong herbicide safeners. This suggests potential agrochemical applications of N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide in enhancing plant growth and protecting crops from herbicidal damage (Dotsenko et al., 2023).

Antimicrobial Properties : Research by Desai et al. (2011) and others on compounds with morpholine moieties has shown significant in vitro antibacterial and antifungal activities. This indicates the potential of this compound in developing new antimicrobial agents (Desai et al., 2011).

Cancer Research : Lu et al. (2017) synthesized a compound involving morpholine that demonstrated effective inhibition on the proliferation of cancer cell lines. This suggests that this compound could potentially be explored for its antiproliferative properties in cancer research (Lu et al., 2017).

Neurological Applications : Wu et al. (2003) reported the synthesis of a morpholine-containing compound with significant activity in a model of migraine. This indicates potential neurological applications for this compound, particularly in the treatment or study of migraine and related disorders (Wu et al., 2003).

Potential in Medical Imaging : García et al. (2014) explored compounds with morpholine for developing tracers for medical imaging, particularly in PET scans. This suggests that this compound could be useful in the development of novel imaging agents (García et al., 2014).

Mechanism of Action

ML262, also known as N-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide, is a small molecule drug with a unique mechanism of action. It has been studied for its potential role in treating non-alcoholic fatty liver disease .

Target of Action

The primary target of ML262 is the process of hepatic lipid droplet formation . Lipid droplets are cellular organelles that store neutral lipids and are involved in lipid metabolism. They play a significant role in conditions like non-alcoholic fatty liver disease .

Mode of Action

ML262 acts as an inhibitor of hepatic lipid droplet formation . It interacts with the biochemical processes that lead to the formation of these droplets, effectively reducing their production .

Biochemical Pathways

It is known that the compound interferes with lipid metabolism, specifically the formation of lipid droplets in the liver .

Result of Action

The inhibition of hepatic lipid droplet formation by ML262 can potentially reduce the accumulation of lipids in the liver, a key characteristic of non-alcoholic fatty liver disease .

properties

IUPAC Name |

N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O4S/c1-3-32-23-11-10-20(18-24(23)33-4-2)12-13-28-26(30)25-19-22(21-8-6-5-7-9-21)27(34-25)29-14-16-31-17-15-29/h5-11,18-19H,3-4,12-17H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRACSVZNIKMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the stability of ML262 under different conditions?

A: Research indicates that ML262 demonstrates varying stability profiles depending on the solvent system. [, ] For instance, Figure 6a in one study investigates the stability of ML262 in a 50% acetonitrile: 1X PBS solution. [] A separate study explores its stability in a 50% acetonitrile: water solution, as depicted in Figure 6b. [] These findings suggest that the choice of solvent system might significantly influence the stability of ML262.

Q2: Are there any insights into the physicochemical properties of ML262?

A: Yes, calculated properties of ML262, alongside a related compound (ML261), are available in Table 2 of one study. [] While the specific properties discussed are not mentioned in the abstract, this table likely offers valuable information on characteristics like molecular weight, logP, and other parameters relevant to its pharmacological profile.

Q3: Is there information about the synthesis of ML262?

A: Scheme 2 outlines the synthetic route employed to produce ML262, including the specific conditions utilized. [] While the abstract does not delve into the details of the synthetic steps, this information would be crucial for researchers interested in reproducing or modifying the synthesis of this compound.

Q4: Has ML262 been submitted to any compound libraries?

A: Yes, Table 4 reveals that ML262, along with analogs, has been submitted to the MLSMR (BioFocus DPI) as potential lipid droplet inhibitors. [] This submission suggests that researchers are actively investigating its potential as a tool compound or lead molecule for targeting lipid droplets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

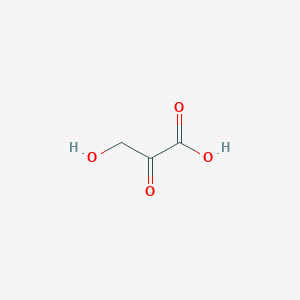

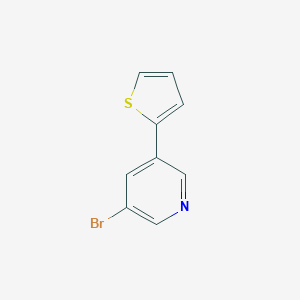

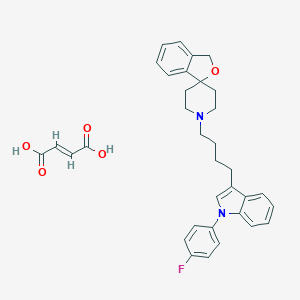

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)